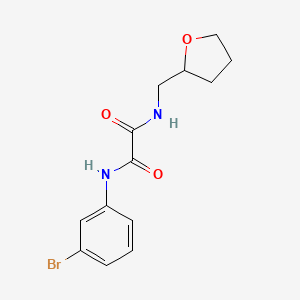![molecular formula C18H17ClN2O4S B5131070 methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5131070.png)
methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a tryptophan derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation. In
作用機序
The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate involves its binding to the 5-HT3 receptor, which is a ligand-gated ion channel. By binding to this receptor, the compound is able to block the action of serotonin, which is a neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the physiological effects that are mediated by this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a 5-HT3 receptor antagonist, this compound has also been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO). This enzyme is involved in the metabolism of tryptophan and has been implicated in a variety of pathological processes, including cancer and autoimmune diseases.
実験室実験の利点と制限
One advantage of using methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate in lab experiments is its potent and selective activity as a 5-HT3 receptor antagonist. This makes it an ideal tool for studying the physiological effects of serotonin and the role of the 5-HT3 receptor in various processes. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
将来の方向性
There are several potential future directions for the study of methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate. One area of interest is in the development of novel drugs that target the 5-HT3 receptor, as this receptor has been implicated in a variety of physiological processes. Another area of interest is in the study of the role of IDO in cancer and autoimmune diseases, as this enzyme has been shown to play a key role in these pathologies. Finally, further investigation into the potential toxicity of this compound is warranted, as this could impact its use in scientific research.
Conclusion:
This compound is a compound that has been shown to have a variety of potential applications in scientific research. Its potent and selective activity as a 5-HT3 receptor antagonist makes it an ideal tool for studying the physiological effects of serotonin and the role of the 5-HT3 receptor in various processes. Additionally, its inhibition of IDO makes it an interesting target for the development of novel drugs for cancer and autoimmune diseases. However, further investigation into its potential toxicity is warranted before it can be widely used in scientific research.
合成法
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate involves the reaction of tryptophan with p-toluenesulfonyl chloride and triethylamine in the presence of dimethylformamide. The resulting compound is then methylated using methyl iodide to yield the final product. This method has been widely used in the synthesis of this compound and has been shown to be effective in producing high yields of pure product.
科学的研究の応用
Methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of serotonin receptors, as this compound has been shown to be a potent and selective antagonist of the 5-HT3 receptor. This receptor is involved in a variety of physiological processes, including the regulation of nausea and vomiting, making it an interesting target for drug development.
特性
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-18(22)17(10-12-11-20-16-5-3-2-4-15(12)16)21-26(23,24)14-8-6-13(19)7-9-14/h2-9,11,17,20-21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQDJIWIUZLXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5131012.png)
![1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5131025.png)

![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B5131033.png)
![2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5131040.png)

![1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5131055.png)

![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5131075.png)
![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5131092.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)